1-Dodecyl-4-methoxypyridin-1-ium chloride
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Overview
Description
1-Dodecyl-4-methoxypyridin-1-ium chloride is a quaternary ammonium compound with the molecular formula C18H32ClNO. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by a long dodecyl chain attached to a pyridinium ring, which is further substituted with a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecyl-4-methoxypyridin-1-ium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 4-methoxypyridine with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of high-purity starting materials and controlled reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-4-methoxypyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include 1-dodecyl-4-methoxypyridine derivatives with different substituents replacing the chloride ion.
Oxidation: Products include 4-methoxy-1-dodecylpyridine-1-ium aldehyde or carboxylic acid derivatives.
Reduction: Products include 1-dodecyl-4-methoxypiperidine derivatives.
Scientific Research Applications
1-Dodecyl-4-methoxypyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the study of membrane proteins and as a detergent in cell lysis and protein extraction protocols.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mechanism of Action
The mechanism of action of 1-Dodecyl-4-methoxypyridin-1-ium chloride is primarily based on its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers, making it effective in solubilizing hydrophobic molecules and lysing cells. The long dodecyl chain interacts with hydrophobic regions, while the pyridinium ring and methoxy group provide stability and solubility in aqueous environments.
Comparison with Similar Compounds
1-Dodecylpyridinium chloride: Similar structure but lacks the methoxy group, resulting in different solubility and reactivity.
Cetylpyridinium chloride: Contains a longer cetyl chain, leading to enhanced surfactant properties and different applications.
1-Dodecyl-3-methylimidazolium chloride: Contains an imidazolium ring instead of a pyridinium ring, offering different chemical and physical properties.
Uniqueness: 1-Dodecyl-4-methoxypyridin-1-ium chloride is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific solubility and interaction properties.
Properties
CAS No. |
25268-64-8 |
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Molecular Formula |
C18H32ClNO |
Molecular Weight |
313.9 g/mol |
IUPAC Name |
1-dodecyl-4-methoxypyridin-1-ium;chloride |
InChI |
InChI=1S/C18H32NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-15-19-16-13-18(20-2)14-17-19;/h13-14,16-17H,3-12,15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CIPSMDVKAVZSJX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)OC.[Cl-] |
Origin of Product |
United States |
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